Mometasone Furoate-13C,d6
Description
Overview of Mometasone (B142194) Furoate: Structural Framework and Research Utility
Mometasone furoate is a synthetic corticosteroid used for its anti-inflammatory properties. nih.govrxlist.com Understanding its structure and how it is analyzed is crucial for its application in research.
Mometasone furoate possesses a core steroidal structure, which is characteristic of glucocorticoids. hmdb.ca This framework is chemically modified to enhance its therapeutic properties. A key feature of its structure is the furoate ester moiety attached at the C17α position. nih.govnih.gov This lipophilic group contributes to the compound's high affinity and specificity for the glucocorticoid receptor. nih.gov The molecular formula of Mometasone Furoate is C₂₇H₃₀Cl₂O₆. scbt.com
Due to its complex structure and use in various pharmaceutical formulations, Mometasone Furoate serves as an important model compound for the development and validation of analytical methods. rjptonline.orgsavaglobal.comresearchgate.net Researchers have developed highly sensitive methods, such as LC-MS/MS, to quantify Mometasone Furoate in biological fluids at very low concentrations. celerion.comshimadzu.com The development of these methods is essential for pharmacokinetic studies. The isotopically labeled version, Mometasone Furoate-13C,d6, is particularly valuable in these analytical applications, serving as an ideal internal standard to ensure the accuracy and reliability of the results.
Specificity of this compound: Rationale for Isotopic Modification
This compound is a specially modified version of the corticosteroid Mometasone Furoate, designed for use as an analytical internal standard. scribd.comakjournals.comakjournals.com The rationale behind the specific isotopic labeling with both Carbon-13 and Deuterium (B1214612) lies in the distinct advantages each isotope provides for analytical quantification and metabolic investigation. This dual-labeling strategy enhances the accuracy and reliability of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to measure concentrations of the parent drug in biological samples. akjournals.com
Purpose of Carbon-13 Labeling (¹³C) for Spectroscopic Enhancement and Tracing
The incorporation of Carbon-13 (¹³C) into the Mometasone Furoate molecule serves several critical functions in pharmaceutical analysis and research. nih.gov
Mass Spectrometry Internal Standard: The primary use of ¹³C labeling in this compound is to create a stable internal standard for quantitative analysis by mass spectrometry. medchemexpress.com By having a known concentration of the labeled compound, researchers can accurately determine the concentration of the unlabeled drug in complex biological matrices, correcting for variations in sample preparation and instrument response. nih.govmedchemexpress.com
Enhanced NMR Spectroscopy: While the natural abundance of ¹³C is only about 1.1%, enriching a molecule with this isotope significantly enhances its signal in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org ¹³C NMR offers a much larger chemical shift range compared to proton (¹H) NMR, leading to less signal overlap and clearer spectra, which is advantageous for structural elucidation and studying molecular backbones. nih.govacs.orgateneo.edu
Metabolic Pathway Tracing: ¹³C-labeled compounds are invaluable for tracing the metabolic pathways of a drug within a biological system. metsol.com By analyzing the distribution of the ¹³C label in metabolites, scientists can identify the various chemical transformations the drug undergoes. nih.gov
| Application of ¹³C Labeling | Analytical Technique | Benefit |
| Quantitative Analysis | Mass Spectrometry (MS) | Serves as a precise internal standard. medchemexpress.com |
| Structural Elucidation | Nuclear Magnetic Resonance (NMR) | Provides enhanced signal and greater spectral dispersion. nih.govacs.org |
| Metabolic Studies | MS and NMR | Enables tracing of metabolic pathways and identification of metabolites. metsol.com |
Purpose of Deuterium Labeling (d6) for Isotope Effects and Metabolic Stability
The substitution of hydrogen atoms with deuterium (a stable, heavier isotope of hydrogen) in the Mometasone Furoate molecule is a strategic modification aimed at influencing the drug's metabolic profile. portico.orgwikipedia.org
Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). portico.orgresearchgate.net This difference in bond strength can lead to a "kinetic isotope effect," where the rate of a chemical reaction involving the cleavage of this bond is slowed down. portico.orgnih.gov In drug metabolism, which is often catalyzed by cytochrome P450 (CYP) enzymes, breaking C-H bonds is a common step. nih.govpharmgkb.org By replacing hydrogen with deuterium at sites of metabolic activity, the rate of metabolism can be significantly reduced. portico.orgresearchgate.net
Enhanced Metabolic Stability: By slowing down the rate of metabolism, deuterium labeling can increase the metabolic stability of a drug. musechem.comjuniperpublishers.com This can lead to a longer half-life in the body, which may have implications for the drug's pharmacokinetic profile. wikipedia.org
Probing Metabolic Pathways: The KIE can also be used as a tool to investigate the mechanisms of drug metabolism. juniperpublishers.com By observing how deuterium substitution at different positions affects the formation of various metabolites, researchers can gain insights into the specific metabolic pathways involved. nih.govjuniperpublishers.com
| Feature of Deuterium Labeling | Underlying Principle | Consequence in Drug Research |
| Slower Reaction Rate | Kinetic Isotope Effect (KIE) portico.orgnih.gov | Reduced rate of metabolism by enzymes like cytochrome P450. portico.orgresearchgate.net |
| Increased Half-Life | Enhanced Metabolic Stability musechem.comjuniperpublishers.com | Potentially altered pharmacokinetic properties. wikipedia.org |
| Mechanistic Insights | Positional Isotope Effects | Elucidation of specific metabolic transformation pathways. nih.govjuniperpublishers.com |
Strategic Positioning of Isotopic Labels within the Mometasone Furoate Molecule
The specific placement of the six deuterium atoms and the single Carbon-13 atom within the this compound molecule is not random. The labels are strategically positioned to maximize their utility as an internal standard and to probe metabolic processes without significantly altering the compound's fundamental chemical properties. nih.govnih.gov
Studies on the metabolism of Mometasone Furoate indicate that it undergoes extensive metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. pharmgkb.orgnih.govmedznat.ru A major metabolic pathway is 6-beta-hydroxylation. nih.govpharmgkb.org Therefore, placing deuterium atoms at or near metabolically active sites can effectively utilize the kinetic isotope effect to study these pathways. nih.gov The ¹³C atom is typically incorporated into the core carbon skeleton of the molecule to ensure the label is not lost during metabolic transformations, which is crucial for its role as a reliable internal standard in tracing studies. chemicalsknowledgehub.com The precise locations of the labels in this compound are chosen to provide a distinct mass shift for mass spectrometry without interfering with the parts of the molecule essential for its chemical behavior in analytical systems. nih.gov
Scope and Objectives of the Comprehensive Research Outline
This article provides a focused and detailed examination of the chemical compound this compound. The primary objective is to elucidate the scientific principles behind its isotopic labeling. The scope is strictly limited to the rationale for using Carbon-13 and Deuterium, the specific purposes these isotopes serve in spectroscopic analysis and metabolic studies, and the strategic considerations for their placement within the Mometasone Furoate structure. The information presented is intended for a scientific audience interested in the application of stable isotope labeling in pharmaceutical research and analysis.
Properties
Molecular Formula |
C2613CH24D6Cl2O6 |
|---|---|
Molecular Weight |
528.46 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Isotopic Incorporation into Steroidal Structures
Retrosynthetic Analysis for Mometasone (B142194) Furoate-13C,d6 Synthesis
Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. For an isotopically labeled compound like Mometasone Furoate-13C,d6, this analysis must also identify strategic points in the synthesis where isotopic labels can be introduced efficiently from simple, enriched precursors.
The successful synthesis of this compound hinges on the availability of small, isotopically enriched molecules that can be incorporated into the larger steroidal structure. The choice of precursor depends on the desired label position and the specific chemical reaction used for its introduction.
For Carbon-13 (¹³C) Labeling: The introduction of a ¹³C atom often occurs early in the synthesis. The general approaches involve either partial synthesis, where a portion of the steroid nucleus is built using a ¹³C-labeled synthon, or a total synthesis approach. nih.gov Common precursors include:
¹³C-labeled methyl iodide (¹³CH₃I) or methylating agents: Used to introduce a ¹³C-methyl group.
¹³C-labeled cyanide (K¹³CN): Can be used to introduce a ¹³C atom that can be further elaborated into other functional groups.
Small ¹³C-labeled building blocks: Molecules like [¹³C₂]-acetic anhydride (B1165640) or ¹³C-labeled Grignard reagents can be used in the construction of the steroid rings or side chains.
For Deuterium (B1214612) (D) Labeling: Deuterium labels are often introduced via exchange reactions or by reduction. Key precursors include:
Deuterium gas (D₂): Used for the catalytic reduction of double or triple bonds, introducing two deuterium atoms across the bond.
Deuterated solvents (e.g., D₂O, CH₃OD): Used for H-D exchange reactions, particularly for protons on carbons adjacent to carbonyl groups.
Deuterated reducing agents: Reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) are powerful tools for introducing deuterium in place of hydrogen during the reduction of ketones, aldehydes, or esters.
The "-d6" designation indicates the incorporation of six deuterium atoms. While the exact positions are specific to the manufacturer, a plausible synthetic strategy can be devised based on the known reactivity of the Mometasone Furoate structure. A common strategy for introducing multiple deuterium atoms involves targeting methyl groups or positions with acidic protons.
One potential approach mirrors the synthesis of tritiated Mometasone Furoate, where the 1,2-double bond in the A-ring is first reduced and then re-oxidized. iaea.org A catalytic deuteration using D₂ gas could introduce deuterium atoms at positions 1 and 2. Further H-D exchange reactions under basic conditions using a deuterated solvent could introduce additional labels at positions adjacent to carbonyl groups. For example, the protons at C-4 and C-6 could be exchanged. The introduction of a deuterated furoate ester group at the C-17 position could also be a viable strategy.
The introduction of a single ¹³C atom requires a highly specific reaction. The strategy depends heavily on the desired location of the label, which could be in the steroid backbone or the furoate side chain.
Labeling the Steroid Core: Introducing a ¹³C label into the complex, multi-ring steroid core is challenging. It would likely involve a multi-step synthesis starting from a simpler, ¹³C-labeled steroid precursor or building a key ring of the steroid using a ¹³C-containing synthon. nih.gov
Labeling the Furoate Moiety: A more straightforward approach would be to synthesize the furoate group separately from a ¹³C-labeled precursor, such as ¹³C-labeled furan (B31954) or furoic acid. This labeled furoate moiety could then be attached to the C-17 hydroxyl group of the steroid late in the synthetic sequence. This late-stage introduction minimizes the risk of losing the expensive isotope in a failed reaction step.
Stereoselective and Regioselective Synthesis Approaches for Isotopic Purity
For a molecule with multiple chiral centers like Mometasone Furoate, controlling the stereochemistry and regiochemistry of reactions is paramount. nih.gov This control is equally critical during the introduction of isotopic labels to ensure they are placed exclusively at the intended site and with the correct three-dimensional orientation.
Achieving high isotopic purity at a specific location requires the use of stereoselective and regioselective reactions.
Stereoselectivity: This refers to controlling the 3D arrangement of atoms. For instance, when reducing a ketone to a hydroxyl group with a deuterated reducing agent like NaBD₄, the deuterium can be delivered to a specific face of the molecule (alpha or beta face) by using sterically hindered reagents or directing groups on the steroid backbone. This ensures the resulting deuterated alcohol has the correct stereochemistry.
Regioselectivity: This involves controlling the position of the label. For example, in H-D exchange reactions on a steroid with multiple carbonyl groups, reaction conditions (temperature, base, solvent) can be tuned to selectively exchange the protons at one position over another based on their relative acidity. medchemexpress.com
The synthesis of isotopically labeled steroids is fraught with challenges. The complex structure is sensitive to various reaction conditions, which can compromise both the stereochemical and isotopic integrity of the molecule. nih.gov
Isotopic Scrambling: Deuterium atoms, particularly those on carbons adjacent to carbonyls, can be labile. Under certain acidic or basic conditions, they can exchange back with protons from the solvent or other reagents, leading to a loss of isotopic enrichment or the introduction of the label at unintended positions (scrambling).
Loss of Stereochemistry: The harsh conditions required for some reactions can lead to the epimerization of chiral centers, where the desired stereoisomer is converted into an undesired one. This is a significant risk in multi-step syntheses.
Purification: Separating the desired isotopically labeled product from unlabeled or partially labeled starting materials and byproducts is a significant purification challenge, often requiring multiple chromatographic steps.
Optimization of Reaction Conditions for Labeled Precursor Reactions
The successful synthesis of this compound hinges on the careful optimization of reaction conditions to ensure efficient and selective incorporation of the isotopic labels. This involves a multi-step process where labeled precursors are introduced and carried through a synthetic route that ultimately yields the final labeled product.
The introduction of deuterium and carbon-13 into a complex steroidal structure like mometasone furoate necessitates the use of specialized reagents and catalysts.
For deuterium labeling, hydrogen isotope exchange (HIE) is a common and versatile method. musechem.com This technique involves the exchange of hydrogen atoms with deuterium atoms. musechem.com Catalysts play a crucial role in facilitating this exchange with high efficiency and selectivity. musechem.com
Iridium and Ruthenium Catalysts: Iridium-based catalysts are highly effective for hydrogen-deuterium exchange in complex organic molecules, including pharmaceuticals. musechem.com Ruthenium catalysts also demonstrate robust activity and are suitable for a wide range of substrates. musechem.com
Nanoparticle Catalysts: Recent advancements have seen the use of nanoparticle catalysts, often composed of iridium or ruthenium, which offer high surface area and reactivity, allowing for HIE under mild conditions. musechem.com
For the incorporation of carbon-13, the synthesis often relies on ¹³C-labeled precursors that can be integrated into the steroidal backbone. nih.gov This can be a more challenging process than deuteration due to the need to form new carbon-carbon bonds. nih.gov
¹³C-Labeled Building Blocks: The synthesis may involve the use of small, ¹³C-labeled molecules that can be incorporated early in the synthetic pathway. nih.gov
Palladium-Catalyzed C(sp³)–H Functionalization: This modern synthetic method allows for the direct introduction of ¹³C-methyl groups into complex molecules and has been successfully used for the synthesis of ¹³C methyl-labeled amino acids. nih.gov
A plausible synthetic strategy for this compound would involve a multi-step chemical synthesis starting from a suitable steroidal precursor. The deuterium atoms are likely introduced via a catalytic H-D exchange reaction on a suitable intermediate. mdpi.com The ¹³C atom is likely incorporated using a ¹³C-labeled reagent during the construction of a key part of the molecule.
Table 1: Specialized Reagents and Catalysts in Isotopic Labeling of Steroids
| Isotope | Labeling Method | Reagents/Catalysts | Key Advantages |
|---|---|---|---|
| Deuterium (²H) | Hydrogen Isotope Exchange (HIE) | Iridium-based catalysts, Ruthenium-based catalysts, Nanoparticle catalysts | High efficiency, selectivity, and applicability to complex molecules. musechem.com |
| Carbon-13 (¹³C) | Incorporation of Labeled Precursors | ¹³C-labeled building blocks, Palladium catalysts for C-H functionalization | Enables precise placement of the ¹³C label within the molecular structure. nih.govnih.gov |
The efficiency of isotopic incorporation and the purity of the final product are highly dependent on the reaction parameters.
Temperature: Temperature plays a critical role in reaction kinetics. For HIE reactions, elevated temperatures can increase the rate of exchange, but may also lead to side reactions or degradation of the steroid. nih.gov Therefore, a careful balance must be struck to maximize isotopic incorporation while maintaining the integrity of the molecule. nih.gov
Solvent: The choice of solvent can significantly impact the solubility of the steroid and the catalyst, as well as the efficiency of the isotopic exchange. nih.gov For deuteration, a deuterium-donating solvent may be used. The polarity and coordinating ability of the solvent can also influence the catalytic activity.
Concentration: The relative concentrations of the substrate, catalyst, and isotopic source are crucial for driving the reaction towards the desired labeled product. Optimizing these concentrations can help to maximize the isotopic yield and minimize the formation of unlabeled or partially labeled species.
The synthesis of this compound would require rigorous optimization of these parameters at each isotopic labeling step to achieve the desired level of incorporation and chemical purity.
Table 2: Influence of Reaction Parameters on Isotopic Labeling
| Parameter | Influence on Isotopic Yield | Influence on Purity |
|---|---|---|
| Temperature | Can increase reaction rate and isotopic exchange efficiency. nih.gov | Higher temperatures may lead to side reactions and decreased purity. nih.gov |
| Solvent | Affects solubility of reactants and catalyst efficiency. nih.gov | The choice of solvent can influence the formation of byproducts. nih.gov |
| Concentration | Higher concentration of isotopic source can drive the reaction forward. | Improper concentrations can lead to incomplete reactions and a mixture of labeled and unlabeled compounds. |
Purification Techniques for Synthesized Labeled Compounds
Following the synthesis, a rigorous purification process is essential to isolate the this compound from any unreacted starting materials, partially labeled intermediates, and other impurities.
Chromatographic techniques are powerful tools for the purification of isotopically labeled compounds.
Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a highly effective method for isolating high-purity compounds. sielc.com For this compound, a reverse-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com The conditions can be scaled up from analytical HPLC methods used for purity analysis. sielc.com A certificate of analysis for a batch of this compound indicates that its purity was confirmed by HPLC, showing a single, symmetrical peak. scribd.com
Flash Chromatography: Flash chromatography is often used for a preliminary purification step to remove major impurities before final purification by preparative HPLC. It is a faster and less expensive technique than preparative HPLC.
Recrystallization is a classic and highly effective technique for purifying solid compounds. mt.com
Recrystallization: This method involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. mt.com As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. mt.com For mometasone furoate, recrystallization from a mixture of methylene (B1212753) chloride and methanol (B129727), followed by the addition of water, has been described. chemicalbook.com The choice of solvent is critical and should be one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. mt.com
The final isolated this compound would be a white to off-white solid, and its identity and purity would be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. scribd.com
Table 3: Purification Techniques for this compound
| Technique | Principle | Application in this compound Purification |
|---|---|---|
| Preparative HPLC | Separation based on differential partitioning between a stationary and mobile phase. sielc.com | Final purification step to achieve high purity (>99%). sielc.comscribd.com |
| Flash Chromatography | Rapid separation using a column with a solid stationary phase and a liquid mobile phase under pressure. | Preliminary purification to remove major impurities. |
| Recrystallization | Purification based on differences in solubility of the compound and impurities in a given solvent at different temperatures. mt.com | To obtain a highly crystalline and pure final product. chemicalbook.com |
Yield and Efficiency Considerations in Isotopically Labeled Compound Production
The efficiency of isotopic incorporation is a key metric. For this compound, the goal is to achieve a high percentage of molecules containing the desired number of deuterium and carbon-13 atoms at the specified positions. This is typically assessed by mass spectrometry, which can distinguish between the labeled and unlabeled compounds based on their mass-to-charge ratio. medchemexpress.com A certificate of analysis for this compound reported a purity of 99.8% by HPLC. scribd.com
The development of a synthetic route for an isotopically labeled compound like this compound requires a balance between the number of synthetic steps, the yield of each step, and the cost of the starting materials and reagents.
Minimization of Isotopic Dilution and Exchange
A primary challenge in the synthesis of isotopically labeled standards is the prevention of isotopic dilution and exchange. Isotopic dilution can occur if there is any contamination with the unlabeled (natural abundance) compound, while isotopic exchange involves the unintended loss or scrambling of the isotopic labels during chemical reactions.
Several strategies are employed to mitigate these issues. The selection of the labeled starting materials is critical. For this compound, this would involve precursors already enriched with ¹³C and deuterium at specific, stable positions. The synthetic route is often designed to introduce the isotopic labels as late as possible to minimize the number of steps where loss or exchange could occur.
During the synthesis, reaction conditions are carefully controlled. For instance, avoiding acidic or basic conditions that could promote the exchange of deuterium atoms, particularly those on carbons alpha to a carbonyl group, is crucial. The use of specialized reagents and catalysts that are selective and operate under mild conditions is also a key consideration.
Purification is another critical step. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are extensively used to separate the labeled compound from any unlabeled or partially labeled impurities. The high resolution of these techniques allows for the isolation of the desired product with very high isotopic and chemical purity.
Table 1: Key Strategies to Minimize Isotopic Dilution and Exchange
| Strategy | Description |
| Late-Stage Isotopic Introduction | The isotopic labels are introduced as late as possible in the synthetic sequence to minimize the number of reaction steps where label loss could occur. |
| Selection of Stable Labeling Positions | Isotopes are incorporated into positions on the molecule that are not prone to chemical exchange under various conditions. |
| Use of High-Enrichment Precursors | Starting materials with very high isotopic enrichment are used to maximize the isotopic purity of the final product. |
| Controlled Reaction Conditions | Reaction parameters such as temperature, pH, and catalysts are carefully chosen to avoid conditions that could lead to isotopic scrambling or exchange. |
| High-Resolution Purification | Advanced chromatographic techniques like HPLC are employed to separate the desired labeled compound from any unlabeled or partially labeled impurities. |
Scale-Up Challenges and Industrial Synthesis of Labeled Standards
The transition from a laboratory-scale synthesis to an industrial-scale production of isotopically labeled standards like this compound presents a unique set of challenges. The primary goal is to produce larger quantities of the labeled compound while maintaining high isotopic and chemical purity in a cost-effective and reproducible manner.
Maintaining isotopic purity on a larger scale can also be challenging. Reactions that are well-behaved on a milligram scale may exhibit different behaviors in a larger reactor. The potential for isotopic exchange or dilution can increase with longer reaction times or variations in temperature that can occur in large-scale reactions. Therefore, process optimization and rigorous in-process controls are essential.
The purification of large batches of the final product also requires specialized equipment and techniques. Industrial-scale chromatography systems are necessary to handle the larger volumes and ensure that the final product meets the stringent purity requirements for use as an analytical standard.
Table 2: Comparison of Laboratory vs. Industrial Scale Synthesis of Labeled Steroids
| Parameter | Laboratory Scale | Industrial Scale |
| Batch Size | Milligrams to grams | Grams to kilograms |
| Cost of Labeled Precursors | High, but manageable for research | A significant driver of overall production cost |
| Process Control | Relatively straightforward | Requires sophisticated monitoring and automation |
| Isotopic Purity Management | High degree of control | Potential for increased dilution/exchange if not carefully managed |
| Purification | Standard laboratory chromatography | Requires large-scale, specialized chromatography systems |
| Regulatory Compliance | Generally for research use | Must adhere to Good Manufacturing Practices (GMP) if for clinical use |
Advanced Analytical Characterization and Purity Assessment of Mometasone Furoate 13c,d6
Spectroscopic Techniques for Isotopic Confirmation and Structural Elucidation
The definitive characterization of isotopically labeled compounds such as Mometasone (B142194) Furoate-13C,d6 relies on advanced analytical techniques capable of confirming not only the core molecular structure but also the precise location and incorporation of stable isotopes. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in this process, providing comprehensive data on molecular structure, isotopic enrichment, and chemical purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For isotopically labeled standards, NMR is crucial for verifying the successful incorporation of isotopes like deuterium (B1214612) (²H or D) and carbon-13 (¹³C) and for assigning the complete chemical structure.
In the case of Mometasone Furoate-13C,d6, the analysis involves a comparative study of its spectrum against that of unlabeled Mometasone Furoate. The successful incorporation of the six deuterium atoms is confirmed by the absence or significant reduction and simplification of proton signals at the deuterated positions. For instance, the presence of small, simplified multiplets in place of more complex proton signals in the spectrum of the labeled compound provides clear evidence of clean deuteration scribd.com. The integration values of the remaining protons are checked to ensure they correspond to the expected count for the non-deuterated positions.
Furthermore, the ¹H NMR spectrum is a reliable tool for assessing chemical purity. The absence of significant signals that cannot be attributed to the labeled compound or the NMR solvent indicates a high degree of chemical purity scribd.com. Purity is often further quantified using chromatographic techniques like HPLC, with results frequently showing purities of 99.7% or higher scribd.comakjournals.com.
Table 1: Representative ¹H NMR Data Comparison
| Assignment | Unlabeled Mometasone Furoate (δ, ppm) | This compound (δ, ppm) | Comment |
|---|---|---|---|
| -CH₃ (Deuterated Positions) | ~1.0-1.5 | Signal absent or significantly reduced | Confirms deuterium incorporation. |
| Steroid Backbone Protons | ~0.9-7.3 | Consistent with reference | Confirms integrity of core structure. |
| Furoate Moiety Protons | ~6.5-7.6 | Consistent with reference | Confirms presence of furoate group. |
Carbon-13 NMR (¹³C NMR) is the primary method for verifying the incorporation of the ¹³C label. The natural abundance of ¹³C is only about 1.1%, resulting in signals of relatively low intensity in a standard ¹³C NMR spectrum. In this compound, the specific carbon atom enriched with the ¹³C isotope will exhibit a signal of dramatically increased intensity compared to the other carbon signals and to the corresponding signal in the spectrum of the unlabeled material scribd.com.
Table 2: Representative ¹³C NMR Data for Isotopic Confirmation
| Assignment | Typical Chemical Shift (δ, ppm) | Expected Observation in ¹³C-labeled Spectrum |
|---|---|---|
| ¹³C-labeled Carbonyl Carbon | ~158 | Signal intensity significantly enhanced. |
| Other Steroid Carbons | ~14-208 | Normal ¹³C signal intensity. |
| Other Furoate Carbons | ~112-147 | Normal ¹³C signal intensity. |
While 1D NMR provides essential information, two-dimensional (2D) NMR experiments are often required for the complete and unambiguous assignment of all proton and carbon signals in a complex molecule like Mometasone Furoate.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps trace the connectivity of the proton network throughout the steroid backbone and the furoate ring, confirming the sequence of proton environments.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This is a powerful tool for assigning carbon signals based on the more easily assigned proton signals, providing a direct link between the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three chemical bonds. HMBC is critical for piecing together the molecular puzzle, connecting different spin systems, and confirming the positions of quaternary carbons (which have no attached protons) and functional groups, such as the attachment of the furoate ester to the steroid C17 position.
Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure, leaving no ambiguity in the structural assignment of this compound nih.gov.
Mass Spectrometry (MS) for Isotopic Enrichment and Molecular Weight Confirmation
Mass spectrometry is a fundamental technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound, thereby verifying the successful incorporation of all intended isotopes.
High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, typically to within a few parts per million (ppm) of the theoretical value. This accuracy allows for the calculation of a unique elemental formula for the measured ion.
For this compound, the theoretical exact mass is calculated based on its specific isotopic composition (C₂₆¹³CH₂₄D₆Cl₂O₆). The HRMS analysis measures the actual m/z of the protonated molecule, [M+H]⁺. A close agreement between the measured mass and the theoretical mass confirms the correct elemental formula and, therefore, the successful synthesis of the target isotopically labeled compound scribd.com. For example, a measured deviation of only 1.1 ppm from the required m/z of 528.1908 for the [M+H]⁺ ion provides high confidence in the compound's identity and isotopic enrichment scribd.com.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Theoretical Exact Mass (m/z) | Observed Exact Mass (m/z) | Deviation (ppm) |
|---|---|---|---|
| [M+H]⁺ | 528.1908 | ~528.1902 | ~1.1 |
Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance Measurement
Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the precise isotopic abundance of elements in a sample. nih.gov For this compound, IRMS is utilized to measure the ratio of the heavy isotopes (¹³C and ²H or D) to their lighter, more abundant counterparts (¹²C and ¹H). This provides a highly accurate measure of the isotopic enrichment of the final product.
The analysis typically involves the combustion of the sample to convert it into simple gases (e.g., CO₂, N₂, H₂). These gases are then introduced into the mass spectrometer, where the different isotopologues are separated based on their mass-to-charge ratios and their respective abundances are measured.
Table 1: Illustrative Isotope Ratio Data for this compound
| Isotope Ratio | Measured Value (δ notation) |
| δ¹³C (‰ vs. VPDB) | High positive value |
| δ²H (‰ vs. VSMOW) | High positive value |
Note: The delta (δ) notation represents the deviation of the isotope ratio of the sample from that of a standard in parts per thousand (‰). High positive values indicate significant enrichment with the heavy isotope.
Fragmentation Pattern Analysis (MS/MS) for Verification of Label Position and Stability
Tandem mass spectrometry (MS/MS) is a critical tool for confirming the structural integrity of this compound and verifying the position of the isotopic labels. In an MS/MS experiment, the precursor molecular ion of the labeled compound is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed to generate a fragmentation pattern.
By comparing the fragmentation pattern of this compound with that of its unlabeled counterpart, the location of the ¹³C and deuterium labels can be confirmed. The mass shifts in specific fragment ions corresponding to the incorporated isotopes provide evidence for the correct labeling positions and the stability of the labels under ionization conditions. For example, fragments containing the furoate moiety would be expected to show a mass shift corresponding to the ¹³C label, while fragments containing the deuterated methyl groups would exhibit a shift corresponding to the six deuterium atoms.
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Unlabeled Fragment Ion (m/z) | Labeled Fragment Ion (m/z) | Mass Shift | Labeled Moiety |
| 528.2 | 355.1 | 355.1 | 0 | Steroid backbone |
| 528.2 | 139.0 | 140.0 | +1 | Furoate group |
Note: This table is illustrative and based on expected fragmentation pathways. Actual fragmentation may vary depending on the instrument and conditions.
Chromatographic Techniques for Purity and Identity Assessment
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, ELSD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of this compound. A validated HPLC method, typically employing a reversed-phase column, is used to separate the labeled compound from any potential impurities.
Ultraviolet (UV) detection is commonly used, as the chromophores within the Mometasone Furoate structure allow for sensitive detection. The purity is determined by calculating the percentage of the main peak area relative to the total peak area in the chromatogram. For non-chromophoric impurities, an Evaporative Light Scattering Detector (ELSD) can be employed to ensure a more comprehensive purity assessment. The identity of the this compound peak is confirmed by comparing its retention time to that of a known reference standard.
Table 3: Typical HPLC Purity Data for this compound
| Parameter | Result |
| Purity by HPLC (UV, 254 nm) | ≥98% |
| Retention Time | Matches reference standard |
Gas Chromatography (GC) for Volatile Derivatives
While Mometasone Furoate itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC can be used for the analysis of volatile impurities or for the characterization of the molecule after derivatization. A common derivatization technique for steroids is silylation, which increases their volatility. nih.gov
GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can provide an orthogonal method to HPLC for purity assessment and can be particularly useful for identifying and quantifying any volatile organic impurities that may be present from the synthesis process.
Quantitative Isotopic Enrichment Determination and Purity Qualification
Methods for Assessing Percentage of Labeled Atoms and Overall Isotopic Purity
Table 4: Illustrative Isotopic Enrichment Data for this compound from HRMS
| Isotopologue | Relative Abundance (%) |
| M+0 (Unlabeled) | < 0.1 |
| M+1 to M+6 | Low |
| M+7 (¹³C,d6) | > 99 |
Note: 'M' represents the monoisotopic mass of the unlabeled Mometasone Furoate.
Qualification Criteria for Certified Reference Materials
The qualification of this compound as a Certified Reference Material (CRM) is governed by a stringent set of internationally recognized criteria, primarily outlined in ISO 17034. nata.com.aureagecon.comexcedr.comansi.org This standard provides a comprehensive framework for the competent and consistent operation of reference material producers. nata.com.auansi.org Adherence to these guidelines ensures the reliability, accuracy, and traceability of the CRM, which is crucial for its intended use in calibrating analytical instruments, validating measurement methods, and for quality control purposes. reagecon.com
The fundamental requirements for establishing a compound like this compound as a CRM include a thorough characterization of the material, assignment of a certified property value with its associated uncertainty, and a clear statement of metrological traceability. reagecon.com The production process must be meticulously planned and controlled, encompassing aspects from the initial raw material characterization to the final packaging and documentation. reagecon.com
Key qualification criteria that this compound must meet to be classified as a CRM are detailed in the table below.
| Criteria | Requirement | Metrological Significance |
| Identity | Unambiguous confirmation of the chemical structure, including the specific positions of the isotopic labels (13C and d6). | Ensures that the material is the correct compound and that the isotopic labeling is as specified. |
| Purity | Determination of the chemical and isotopic purity, with identification and quantification of any impurities. | High purity is essential for accurate calibration and to avoid interference in analytical methods. |
| Homogeneity | The material must be sufficiently homogeneous across different units (e.g., vials). | Guarantees that any subsample is representative of the entire batch. |
| Stability | The material must be stable with respect to its certified property values under specified storage and handling conditions over a defined period. | Ensures the long-term reliability of the certified value. |
| Certified Value and Uncertainty | A certified value for a specified property (e.g., concentration, purity) must be assigned, accompanied by a documented measurement uncertainty at a stated level of confidence. | Provides a reliable reference point for measurements and allows for the proper evaluation of measurement results. |
| Metrological Traceability | The certified value must be traceable to an accurate realization of the unit in which the property value is expressed, often through an unbroken chain of comparisons to national or international standards. reagecon.com | Establishes the validity of the certified value and allows for comparability of measurement results over time and between different laboratories. |
| Documentation | A comprehensive certificate that includes all the necessary information, such as the certified value, uncertainty, traceability statement, intended use, storage conditions, and expiration date. | Provides the user with all the critical information needed for the correct application of the CRM. |
The accreditation of the reference material producer to ISO 17034 provides users with confidence that these rigorous qualification criteria have been met. nata.com.aureagecon.com
Stability and Storage Considerations for Isotope-Labeled Standards
The stability of isotope-labeled standards such as this compound is a critical parameter that directly impacts the accuracy and reliability of analytical measurements. nih.gov Proper storage and handling are paramount to maintaining the integrity and purity of the standard over its shelf life.
Photostability and Thermal Stability Profiles
While specific photostability and thermal degradation studies on this compound are not extensively documented in publicly available literature, the stability of the parent compound, Mometasone Furoate, and other corticosteroids provides valuable insights. Corticosteroids, as a class of compounds, can be susceptible to degradation upon exposure to light and heat.
Photostability:
Studies on various corticosteroids have shown that they can undergo photodecomposition upon exposure to UV radiation. nih.gov The rate and extent of degradation can be influenced by the specific chemical structure and the physical state of the compound (crystalline form vs. in solution). nih.gov For instance, some corticosteroids like hydrocortisone and prednisolone have been shown to decompose significantly after prolonged UV irradiation, while others like cortisone acetate exhibit greater photostability. nih.gov Given the structural similarities, it is prudent to protect this compound from light to prevent potential photodegradation, which could lead to the formation of impurities and a decrease in the purity of the standard.
Thermal Stability:
The thermal stability of corticosteroids is also a significant consideration. Thermal degradation of related compounds like betamethasone esters has been observed to be influenced by factors such as pH and the medium in which they are dissolved. nih.gov Degradation often follows first-order kinetics and can lead to the formation of various degradation products. nih.gov For solid-state glucocorticoids such as prednisolone and cortisone, thermal degradation can be a multi-step process. researchgate.net Therefore, exposure of this compound to high temperatures should be avoided to prevent thermal decomposition.
Long-Term Storage Conditions to Maintain Purity and Integrity
To ensure the long-term stability and preserve the purity and integrity of this compound, specific storage conditions must be maintained. These conditions are designed to minimize degradation from environmental factors such as temperature, light, and moisture.
The recommended long-term storage conditions for this compound are summarized in the table below.
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
For optimal long-term stability, it is recommended to store this compound as a solid powder at -20°C. When in solution, storage at -80°C is preferable to extend its shelf life. It is also crucial to protect the compound from light by storing it in amber vials or in the dark. Containers should be tightly sealed to prevent moisture uptake. Following these storage guidelines is essential for maintaining the certified purity and integrity of this isotope-labeled standard for its use in quantitative analysis.
Applications in Advanced Analytical Methodologies and Bioanalysis Non Clinical Focus
Development of Robust Bioanalytical Methods Using Mometasone (B142194) Furoate-13C,d6 as an Internal Standard
The development of robust and reliable bioanalytical methods is crucial for the accurate quantification of analytes in biological samples. Mometasone Furoate-13C,d6 serves as an invaluable tool in this process, primarily by acting as an internal standard (IS). researchgate.net
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based bioanalysis. crimsonpublishers.comscispace.com Their use is fundamental to achieving high accuracy and reproducibility for several key reasons:
Correction for Variability : An ideal internal standard should correct for variability in sample preparation, such as dilutions and extractions, as well as instrumental variations like injection volume. scispace.com
Physicochemical Similarity : SILs, like this compound, are chemically identical to the analyte of interest (the unlabeled Mometasone Furoate). This ensures they exhibit nearly identical behavior during sample extraction, chromatography, and ionization. scispace.comwaters.com
Co-elution : The SIL and the analyte co-elute chromatographically, meaning they pass through the analytical column and enter the mass spectrometer at the same time. This is a critical factor for compensating for matrix effects. waters.combris.ac.uk
Improved Precision : The use of SIL internal standards has been shown to significantly improve the precision of analytical methods by reducing the variance in results. crimsonpublishers.comscispace.com
By adding a known concentration of this compound to a sample at the beginning of the analytical process, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out variations and leading to more accurate and reproducible results.
Matrix effects are a significant challenge in bioanalysis, especially when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). waters.com These effects arise from co-eluting components from the biological matrix (e.g., plasma, urine) that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. waters.comchromatographyonline.com
This compound is instrumental in mitigating these matrix effects:
Identical Ionization Behavior : Because the SIL and the analyte have the same chemical structure, they are affected by matrix interferences in the same way. nih.gov If the matrix suppresses the analyte's signal, it will also suppress the internal standard's signal to the same extent.
Normalized Response : By calculating the ratio of the analyte's response to the internal standard's response, the impact of matrix-induced signal suppression or enhancement is effectively normalized. nih.gov
Application in Various Matrices : This approach is effective in a range of complex biological matrices encountered in non-clinical studies, such as in vitro matrices and samples from non-human animal models. crimsonpublishers.commusechem.com
The ability of a stable isotope-labeled internal standard to compensate for matrix effects is a key reason for its widespread use in developing rugged and reliable bioanalytical methods. crimsonpublishers.comwaters.com
For a bioanalytical method to be considered reliable, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. musechem.com Key validation parameters, where this compound as an internal standard plays a crucial role, include:
Specificity and Selectivity : The method must be able to unequivocally measure the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. researchgate.net The use of a highly selective detection technique like tandem mass spectrometry (MS/MS) with a specific internal standard ensures that the measured signal is solely from the analyte of interest.
Linearity : The method should demonstrate a linear relationship between the concentration of the analyte and the instrumental response over a defined range. Calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. waters.comshimadzu.com
Accuracy and Precision : Accuracy refers to how close the measured value is to the true value, while precision describes the reproducibility of the measurements. novartis.com Both are assessed by analyzing quality control (QC) samples at multiple concentration levels. The use of a SIL internal standard significantly improves both accuracy and precision. crimsonpublishers.comscispace.com
Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov Highly sensitive methods utilizing Mometasone Furoate and its labeled internal standard have achieved LOQs in the sub-picogram per milliliter range. waters.comshimadzu.com
Table 1: Representative Method Validation Parameters for Mometasone Furoate Analysis
| Parameter | Typical Acceptance Criteria | Example Finding |
|---|---|---|
| Linearity (r²) | > 0.99 | > 0.9959 waters.com |
| Accuracy (Bias %) | Within ±15% (±20% at LLOQ) | -3.1% to 18.9% novartis.com |
| Precision (CV %) | ≤ 15% (≤ 20% at LLOQ) | 0.4% to 13.9% novartis.com |
| Lower Limit of Quantification (LLOQ) | Method Dependent | 0.25 pg/mL shimadzu.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
LC-MS/MS is the predominant analytical technique for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. waters.com
The goal of chromatographic optimization is to achieve a good separation of the analyte and its internal standard from other matrix components, resulting in sharp, symmetrical peaks with adequate retention time. nih.gov Key aspects include:
Column Selection : Reversed-phase columns, such as C18 or phenyl columns, are commonly used for the separation of Mometasone Furoate. waters.comresearchgate.net
Mobile Phase Composition : A mixture of an aqueous solvent (often containing a buffer like ammonium (B1175870) formate) and an organic solvent (such as methanol (B129727) or acetonitrile) is typically used. waters.comnih.gov The gradient elution, where the proportion of the organic solvent is varied over time, allows for efficient separation of compounds with different polarities.
Flow Rate : The flow rate of the mobile phase affects the retention time and peak shape. nih.gov
Co-elution of Analyte and IS : A critical aspect of optimization is to ensure that the unlabeled Mometasone Furoate and the labeled this compound co-elute as closely as possible. bris.ac.uk While deuterium-labeled standards can sometimes exhibit slightly different retention times (the "isotope effect"), the use of 13C labeling generally minimizes this issue, ensuring that both compounds experience the same matrix effects at the same time. waters.com
Table 2: Example Chromatographic Conditions for Mometasone Furoate Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | ACQUITY UPLC BEH Phenyl 1.7 µm waters.com | C18 column researchgate.net |
| Mobile Phase A | 5 mM ammonium formate (B1220265) in water with 0.1% formic acid waters.com | 0.05% ammonia (B1221849) in water researchgate.net |
| Mobile Phase B | Methanol waters.com | Acetonitrile (B52724) researchgate.net |
| Flow Rate | 0.4 mL/min waters.com | 1.0 mL/min researchgate.net |
| Elution Type | Gradient waters.com | Gradient researchgate.net |
The interface between the liquid chromatograph and the mass spectrometer is the ion source, where the analyte molecules are converted into gas-phase ions. The choice of ionization technique and the optimization of its parameters are crucial for achieving maximum sensitivity. chromatographyonline.com
Ionization Techniques :
Electrospray Ionization (ESI) : ESI is a soft ionization technique well-suited for polar and ionizable compounds. chromatographyonline.com It is a common choice for the analysis of corticosteroids like Mometasone Furoate, typically operating in positive ion mode. shimadzu.com
Atmospheric Pressure Chemical Ionization (APCI) : APCI is generally better for less polar compounds. chromatographyonline.com Some methods for Mometasone Furoate have utilized APCI, often in negative ion mode. nih.gov
Optimization of Parameters : Several source parameters need to be optimized to maximize the signal of the analyte and its internal standard. chromatographyonline.com These include:
Capillary Voltage : The voltage applied to the ESI needle.
Gas Flows : The flow rates of the nebulizing and drying gases.
Temperature : The temperature of the drying gas and the ion source.
Collision Energy : In tandem mass spectrometry, this is the energy applied to fragment the precursor ion into product ions, which are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity. shimadzu.com
The optimization of these parameters is typically performed by infusing a solution of the analyte and internal standard directly into the mass spectrometer and adjusting the settings to achieve the highest and most stable signal. chromatographyonline.com
Table 3: Example Mass Spectrometry Parameters for Mometasone Furoate
| Parameter | Mometasone Furoate | Mometasone Furoate-d3 (ISTD Example) |
|---|---|---|
| Ionization Mode | Positive ESI shimadzu.com | Positive ESI waters.com |
| Precursor Ion (m/z) | 520.9 shimadzu.com | 525.8 novartis.comresearchgate.net |
| Product Ion (m/z) | 355.15 shimadzu.com | 355.0 novartis.comresearchgate.net |
| Collision Energy (V) | -10.0 shimadzu.com | - waters.com |
Note: Data for a deuterated internal standard (d3) is presented as a representative example of a stable isotope-labeled standard's mass spectrometry parameters.
Development of Multiple Reaction Monitoring (MRM) Transitions for Selective Quantification
The use of this compound is fundamental in the development of highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. akjournals.com In this context, Multiple Reaction Monitoring (MRM) is a targeted technique that provides exceptional specificity by monitoring a specific precursor ion to product ion transition. nih.gov For accurate quantification, distinct MRM transitions are established for both the unlabeled analyte (Mometasone Furoate) and its stable isotope-labeled internal standard (this compound).
The selection of precursor ions typically involves the protonated molecule [M+H]⁺ in positive ionization mode. These precursor ions are then fragmented in the collision cell of the mass spectrometer to generate specific product ions. The mass difference between the analyte and the SIL-IS, resulting from the incorporation of carbon-13 and deuterium (B1214612) atoms, allows for their simultaneous measurement without mutual interference.
A sensitive LC-MS/MS method operating in positive mode utilized the transition of m/z 520.9 → 355.0 for Mometasone Furoate. nih.gov For the corresponding internal standard, a transition of m/z 525.8 → 355.0 was monitored, demonstrating the shift in precursor mass due to isotopic labeling while often retaining a common, structurally significant fragment ion. nih.gov Another developed method selected precursor ions of m/z 521.2 for mometasone furoate and m/z 528.2 for the IS, with product ions of m/z 355.2 and m/z 355.3 respectively. The optimization of these transitions is a critical step in method development, ensuring that the quantification is not compromised by interferences from the complex sample matrix. nih.gov
The table below summarizes typical MRM transitions employed in the quantification of Mometasone Furoate using a labeled internal standard.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |
| Mometasone Furoate | 520.9 | 355.0 / 355.15 | ESI+ |
| This compound | 528.2 | 355.3 | ESI+ |
| Mometasone Furoate-d3 (alternative IS) | 525.8 | 355.0 | ESI+ |
This data is compiled from multiple sources for illustrative purposes. nih.govshimadzu.comakjournals.com
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
While LC-MS/MS is more commonly employed for the analysis of Mometasone Furoate due to its polarity and thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) presents an alternative approach, particularly when high chromatographic resolution is required. However, direct analysis of corticosteroids like Mometasone Furoate by GC-MS is challenging due to their low volatility and thermal instability. nih.gov
Derivatization Strategies for Enhanced Volatility and Sensitivity
To overcome the limitations of GC-MS for steroid analysis, derivatization is an essential sample preparation step. acs.org This chemical modification process aims to increase the volatility and thermal stability of the analyte, making it suitable for gas-phase analysis. nih.gov For corticosteroids containing hydroxyl groups, silylation is the most common derivatization strategy. tandfonline.com
Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace active protons on hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. tandfonline.comnih.gov This process decreases the boiling point of the compound and improves its chromatographic performance. nih.gov The derivatization reaction is typically carried out at elevated temperatures (e.g., 60-70 °C) to ensure complete reaction. acs.org The resulting TMS-ether derivatives of Mometasone Furoate are significantly more volatile and stable for GC-MS analysis.
| Derivatization Agent | Target Functional Group | Resulting Derivative | Benefit for GC-MS |
| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Hydroxyl (-OH) | Trimethylsilyl (TMS) ether | Increased volatility, Improved thermal stability |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + TMCS (Trimethylchlorosilane) | Hydroxyl (-OH) | Trimethylsilyl (TMS) ether | Increased volatility, Enhanced silylation efficiency |
Application of Electron Ionization (EI) and Chemical Ionization (CI) Modes
Once derivatized, Mometasone Furoate can be analyzed using different ionization modes in the mass spectrometer.
Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize the analyte molecule. This process imparts significant energy, leading to extensive and reproducible fragmentation. azom.com The resulting mass spectrum is a characteristic fingerprint of the molecule, which can be compared against spectral libraries for confident identification. However, the molecular ion may be weak or absent in EI spectra, making it difficult to confirm the molecular weight of the derivatized analyte. azom.com
Chemical Ionization (CI) is a "soft" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer or adduct formation. azom.com CI transfers less energy to the analyte molecule, resulting in significantly less fragmentation. azom.com The primary advantage is the prominent presence of the molecular ion or a protonated molecule, which provides clear confirmation of the molecular weight of the derivatized Mometasone Furoate. This is particularly useful for analyzing unknown compounds or confirming the identity of the target analyte in complex mixtures. azom.com
Quantification of Trace Analytes in Diverse Research Matrices
The primary application of this compound is as an internal standard for the accurate quantification of trace levels of Mometasone Furoate in various non-clinical research matrices. Its utility is paramount in studies where sample complexity and low analyte concentration demand the highest levels of analytical precision.
Application in in vitro Biotransformation Studies (e.g., cell cultures, tissue homogenates, recombinant enzymes)
Understanding the metabolic fate of a compound is crucial in drug discovery and development. In vitro biotransformation studies using systems like human liver microsomes, intestinal microsomes, tissue homogenates, or cell cultures are performed to identify metabolic pathways. nih.govnih.gov In these experiments, the disappearance of the parent compound (Mometasone Furoate) and the formation of metabolites are monitored over time.
Studies on Mometasone Furoate have shown that it undergoes metabolism primarily in the liver and to a lesser extent in the intestine. nih.gov A major metabolic pathway identified is 6β-hydroxylation. nih.gov To accurately quantify the rate of Mometasone Furoate depletion in these complex biological systems, a reliable internal standard is required. This compound is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, but is distinguished by its mass. By adding a known amount of this compound to each sample, precise quantification of the parent compound can be achieved, enabling accurate determination of metabolic stability and pathway kinetics.
| In Vitro System | Research Focus | Role of this compound | Key Finding |
| Human Liver Microsomes | Metabolic Stability, Metabolite Identification | Accurate quantification of parent drug depletion | Primary site of metabolism, 6β-hydroxylation is a major pathway nih.gov |
| Human Intestinal Microsomes | First-Pass Metabolism | Correction for matrix effects and extraction variability | Appreciable metabolism occurs, contributing to low bioavailability nih.gov |
| Cell Cultures (e.g., hepatocytes) | Overall Metabolic Profile | Normalization of analyte signal across samples | Provides a comprehensive view of cellular biotransformation |
Application in Environmental Monitoring and Tracing Studies (e.g., water, soil, sediments)
The increasing presence of pharmaceuticals in the environment is a growing concern. Corticosteroids, including Mometasone Furoate, can enter ecosystems through wastewater and biosolids. Monitoring their presence at trace levels in environmental matrices like water, soil, and sediments requires highly sensitive and robust analytical methods. nih.gov
These matrices are notoriously complex and prone to significant matrix effects that can suppress or enhance the analyte signal during mass spectrometric analysis. The use of a stable isotope-labeled internal standard, such as this compound, is essential for mitigating these effects and achieving accurate quantification. The principle of isotope dilution mass spectrometry, where the SIL-IS is spiked into the sample prior to extraction and analysis, is the gold standard for environmental analysis. nih.gov It corrects for analyte loss during sample preparation and for signal fluctuations during analysis, ensuring reliable data for environmental risk assessment. While specific studies detailing Mometasone Furoate in environmental samples are not widespread, the established methodologies for detecting other pharmaceuticals rely heavily on this approach for which this compound is perfectly suited. nih.gov
Application in Preclinical Animal Model Studies (focusing on methodology, not biological outcomes)
The isotopically labeled compound this compound serves as a critical internal standard in the bioanalysis of mometasone furoate in preclinical animal models. Its primary application is within quantitative analytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of pharmacokinetic studies. The stable isotope label allows for its differentiation from the non-labeled (endogenous or administered) mometasone furoate, while its nearly identical physicochemical properties ensure it behaves similarly during sample extraction, chromatography, and ionization.
In a typical preclinical study, biological matrices such as plasma or tissue homogenates from animal subjects (e.g., rats, rabbits) are analyzed to determine the concentration of mometasone furoate over time. The methodology involves adding a known concentration of this compound to each sample prior to processing. This addition acts as a control for variability that can be introduced during the analytical procedure, including extraction efficiency and matrix effects.
Detailed Methodological Approach:
A common methodological approach in preclinical animal studies involves the following steps:
Sample Collection: Biological samples, such as blood, are collected from the animal model at various time points following the administration of mometasone furoate. Plasma is then separated from the blood samples.
Internal Standard Spiking: A precise volume of a this compound solution of known concentration is added to each plasma sample.
Sample Preparation: The samples are then subjected to an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and internal standard from the complex biological matrix.
LC-MS/MS Analysis: The extracted samples are injected into an LC-MS/MS system. The liquid chromatography component separates mometasone furoate and this compound from other endogenous components. The tandem mass spectrometer then detects and quantifies the specific mass-to-charge (m/z) transitions for both the analyte and the internal standard.
Quantification: The concentration of mometasone furoate in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of mometasone furoate and a constant concentration of this compound.
The use of this compound as an internal standard is crucial for mitigating potential errors and ensuring the reliability of the data generated in these preclinical studies. This, in turn, allows for a precise characterization of the pharmacokinetic profile of mometasone furoate in the animal model being studied.
| Parameter | Description |
| Analyte | Mometasone Furoate |
| Internal Standard | This compound |
| Typical Animal Models | Rats, Rabbits |
| Biological Matrices | Plasma, Tissue Homogenates |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) |
Mechanistic Research and Elucidation of Metabolic and Degradation Pathways Non Clinical Focus
In Vitro Metabolic Pathway Elucidation Using Isotopic Tracers
Stable isotope-labeled compounds like Mometasone (B142194) Furoate-13C,d6 are instrumental in clearly defining metabolic pathways. medchemexpress.com By using this tracer in various in vitro systems, researchers can accurately follow the transformation of the parent drug into its various metabolic products.
In vitro studies with human liver subcellular fractions are fundamental to understanding drug metabolism. Mometasone Furoate is known to be metabolized rapidly and primarily in the liver. nih.gov Incubations of Mometasone Furoate-13C,d6 with human liver microsomes and cytosolic fractions allow for the exploration of its metabolic stability and the identification of primary metabolites.
For instance, previous studies with the unlabeled compound have shown that 6β-hydroxylation is a major metabolic pathway in liver microsomes. nih.govdoi.org When this compound is used, the resulting 6β-hydroxy metabolite would retain the isotopic labels, allowing for its unambiguous identification among other potential products. The use of the labeled compound helps to distinguish drug-related metabolites from potential artifacts or endogenous components in the complex matrix of the incubation mixture.
Table 1: Application of this compound in Liver Subcellular Fractions
| In Vitro System | Purpose | Expected Outcome |
|---|---|---|
| Hepatic Microsomes | Identification of Phase I (oxidative) metabolites. | Generation of labeled hydroxylated metabolites (e.g., 6β-hydroxy-mometasone furoate-13C,d6). |
| Hepatic Cytosol | Investigation of cytosolic enzyme-mediated metabolism. | Characterization of metabolites formed by cytosolic enzymes, if any. |
To pinpoint the specific enzymes responsible for Mometasone Furoate's metabolism, recombinant enzymes are used. These systems express a single enzyme, such as a specific Cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) isoform. By incubating this compound with a panel of these enzymes, researchers can identify which specific isoforms are capable of metabolizing the drug. For example, incubating the labeled compound with specific CYP isoforms can confirm which enzyme is responsible for the primary 6β-hydroxylation step. This approach is crucial for predicting potential drug-drug interactions. neliti.com
The specific placement of carbon-13 and deuterium (B1214612) atoms in this compound is a key feature for mechanistic studies. When a metabolite is formed, analyzing whether the isotopic labels are retained or lost provides valuable information about the site and mechanism of the metabolic reaction. For example, if a deuterium atom is located at a site of hydroxylation, its loss during the reaction can be detected by mass spectrometry. Conversely, the retention of the carbon-13 label in the core structure of the molecule confirms that the identified species is a metabolite and not an unrelated endogenous compound.
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful technique for identifying and characterizing drug metabolites. nih.govresearchgate.net When this compound is used as the substrate, its metabolites can be readily distinguished from endogenous compounds by their unique isotopic signature. The mass spectrometer can be programmed to specifically look for the characteristic mass shift imparted by the 13C and deuterium labels.
Once a potential metabolite is detected, tandem mass spectrometry (MS/MS) is employed to fragment the molecule. nih.govresearchgate.net The fragmentation pattern of the labeled metabolite is then compared to that of the parent compound. The mass shifts in the fragment ions help to pinpoint the exact location of the metabolic modification on the molecule. This strategy allows for the confident structural elucidation of metabolites generated in in vitro systems like human liver microsomes. nih.govresearchgate.net
Assessment of Biotransformation Kinetics in Non-Clinical Models
Beyond identifying metabolic pathways, this compound can be used to investigate the speed and efficiency of these biotransformation processes.
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. mdpi.com Measuring KIEs is a powerful tool for probing the mechanisms of enzyme-catalyzed reactions. mdpi.comharvard.edunih.gov While stable isotopes are generally considered not to significantly alter molecular properties, they can have subtle effects on metabolic kinetics. medchemexpress.com
If a C-H bond containing a deuterium atom is broken in the rate-determining step of an enzymatic reaction, the reaction will proceed more slowly compared to the unlabeled compound. This is known as a primary KIE. By comparing the rate of metabolism of this compound with that of unlabeled Mometasone Furoate, researchers can determine if the cleavage of a specific C-D bond is a rate-limiting step in its metabolism. Such studies provide deep mechanistic insights into the enzyme's catalytic cycle. nih.gov Even when the isotopic substitution is not at the site of bond cleavage, smaller secondary KIEs can be observed, providing further information about the transition state of the reaction. mdpi.com
Table 2: Investigating Kinetic Isotope Effects (KIEs) with this compound
| KIE Type | Description | Mechanistic Insight |
|---|---|---|
| Primary KIE | Observed when the bond to the isotopic label is broken in the rate-determining step. | Indicates that C-H bond cleavage at the labeled position is a key, rate-limiting part of the metabolic process. |
| Secondary KIE | Observed when the isotopic label is not at the site of bond cleavage but is located elsewhere in the molecule. | Provides information about changes in hybridization or steric environment at the labeled position during the transition state. |
Compound Name Table
| Compound Name |
|---|
| Mometasone Furoate |
| This compound |
| 6β-hydroxy-mometasone furoate |
Determination of Intrinsic Clearance and Metabolic Stability in in vitro Systems
The metabolic fate of this compound is primarily investigated using in vitro systems that model hepatic metabolism, as the liver is the main site of its biotransformation. nih.govfda.gov Isotopic labeling with Carbon-13 and deuterium (d6) does not significantly alter the metabolic kinetics but allows for precise tracking and quantification of the compound and its metabolites, distinguishing them from endogenous substances. medchemexpress.com The most common systems for these investigations are liver microsomes and hepatocytes, which contain the necessary enzymatic machinery, particularly Cytochrome P450 (CYP) enzymes like CYP3A4, which plays a key role in metabolism. fda.gov
In vitro studies are designed to measure the rate of disappearance of the parent compound over time when incubated with these biological matrices. springernature.comadmeshop.com From this data, key parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint) are calculated. pharmaron.comthermofisher.com Intrinsic clearance is a measure of the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. youtube.comnuvisan.com
Research indicates that Mometasone Furoate is metabolized extensively in the liver, with moderate metabolism in the gastrointestinal tract and minimal activity in the lung. fda.gov Studies using human and rat liver S9 fractions show efficient metabolism into at least five different metabolites. researchgate.netdoi.org There are quantitative differences between species; for instance, the apparent half-life of Mometasone Furoate in the S9 fraction of human liver is approximately three times greater than in the rat liver S9 fraction. researchgate.netdoi.org The primary metabolic pathway identified is 6β-hydroxylation, though other parallel and subsequent pathways also contribute. nih.gov
The data below summarizes findings from in vitro metabolic stability assays for Mometasone Furoate.
| In Vitro System | Species | Key Finding | Parameter | Value |
|---|---|---|---|---|
| Liver S9 Fractions | Human | Slower metabolism compared to rat | Apparent Half-life (t½) | ~3x greater than rat |
| Liver S9 Fractions | Rat | Faster metabolism compared to human | Apparent Half-life (t½) | - |
| Liver Microsomes | Human | 6β-hydroxylation is a major metabolic pathway | Metabolic Pathway | 6β-hydroxylation |
| Intestine Microsomes | Human | Appreciable metabolism observed | Metabolic Pathway | 6β-hydroxylation |
| Lung Tissue | Human | Negligible metabolism observed | Metabolic Rate | Minimal |
Degradation Pathways and Stability Profiling of this compound
The chemical stability of this compound, mirroring its unlabeled counterpart, is influenced by various environmental factors, including pH, oxidizing agents, light, and temperature. Forced degradation studies are conducted to understand these vulnerabilities and to identify the resulting degradation products. researchgate.netcore.ac.uk
Hydrolytic Degradation Mechanisms Under Various pH Conditions
The hydrolytic stability of Mometasone Furoate is significantly dependent on pH. nih.gov The compound is relatively stable in acidic conditions, with an optimal stability observed at a pH below 4. nih.govresearchgate.net As the pH increases above 4, the rate of degradation accelerates, indicating that the degradation process is catalyzed by hydroxide ions. nih.govresearchgate.net
The degradation in aqueous solutions follows pseudo-first-order kinetics and involves a complex series of parallel and consecutive reactions. nih.govresearchgate.net Studies in simulated lung fluid (SLF), which has a physiological pH, show that Mometasone Furoate degrades into two primary products, designated D1 and D2. nih.govresearchgate.net The conversion is pH-dependent, with the rate of degradation increasing as the pH rises from 7.0 to 8.0. researchgate.net
The table below presents kinetic data from a degradation study in simulated lung fluid at 37°C.
| Reaction | Medium | pH | Temperature | Half-life (t½) |
|---|---|---|---|---|
| MF → D1 | Simulated Lung Fluid (SLF) | ~7.4 | 37°C | 1.3 hours |
| D1 → D2 | Simulated Lung Fluid (SLF) | ~7.4 | 37°C | 4.8 hours |
Oxidative Degradation Processes and Product Characterization
Mometasone Furoate is susceptible to oxidative degradation. Forced degradation studies typically employ oxidizing agents like hydrogen peroxide (H₂O₂) to investigate these pathways. While specific structural details of oxidative degradants are not extensively detailed in the provided literature, such studies are crucial for identifying potential impurities that could arise during manufacturing or storage if the drug substance is exposed to oxidizing conditions. The corticosteroid structure, particularly the dihydroxyacetone side chain and the unsaturated keto-functionality in the A-ring, are known sites for oxidative attack in related steroid molecules.
Photolytic Degradation Processes and Environmental Relevance
Photostability is a critical parameter for drug substances. Forced degradation studies involving exposure to UV or fluorescent light are used to assess the potential for photolytic degradation. researchgate.netcore.ac.uk Although detailed kinetic data and specific photolytic degradation products for Mometasone Furoate were not found in the search results, this type of stress testing is a standard component of stability profiling. It helps to determine if the compound requires protection from light during storage and in its final formulation.
Thermal Degradation Kinetics and Reaction Order Determination
Thermal stability studies assess the effect of temperature on the integrity of the compound. researchgate.net The degradation of Mometasone Furoate in aqueous solutions has been shown to follow pseudo-first-order kinetics. nih.govresearchgate.net This means that the rate of degradation is directly proportional to the concentration of the drug. The rate constant of the reaction increases with temperature, as is typical for most chemical reactions. The Arrhenius equation is often used in such studies to quantify the relationship between the rate constant, temperature, and activation energy, allowing for the prediction of shelf-life under various temperature conditions.
Identification and Structural Elucidation of Degradation Products via Advanced Mass Spectrometry
Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), are indispensable for identifying and structurally characterizing the degradation products of Mometasone Furoate. nih.govdntb.gov.ua High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of the degradants. Tandem mass spectrometry (MS/MS) is used to fragment the ions, providing structural clues.
In studies of hydrolytic degradation in simulated lung fluid, LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy were used to identify the structures of the main degradation products, D1 and D2. nih.govresearchgate.net D1 was confirmed to be 9,11-epoxide mometasone furoate, while D2 was identified as a novel chemical structure involving cyclization within the C17-C21 region. nih.govresearchgate.net In plasma and urine, four different degradation products were identified, resulting from reactions such as hydroxylation and the formation of a 9,11-epoxide ring. nih.gov
The table below lists the identified degradation products of Mometasone Furoate.
| Degradant ID | Identified Structure | Matrix | Method of Identification |
|---|---|---|---|
| D1 | 9,11-epoxide mometasone furoate | Simulated Lung Fluid | LC-MS, NMR |
| D2 | Cyclized structure in the C17-C21 region | Simulated Lung Fluid | LC-MS, NMR |
| A | 21-chloro-17α-hydroxy-16α-methyl-9β,11β-oxidopregna-1,4-diene-3,20-dione 17-(2-furoate) | Plasma, Urine | - |
| B | 9α,21β-dichloro-11β,21α-dihydroxy-16α-methylpregna-1,4,17,20-tetraen-3-one 21-(2-furoate) | Plasma | - |
| C | 21β-chloro-21α-hydroxy-16α-methyl-9β,11β-oxidopregna-1,4,17,20-tetraen-3-one 21-(2-furoate) | Plasma, Urine | - |
| D | 21-chloro-17α-hydroxy-16α-methyl-9β,11β-oxidopregna-1,4-diene-3,20-dione | Plasma | - |
Environmental Transformation Studies as a Model Compound
Environmental Transformation Studies as a Model Compound
Photodegradation and Biodegradation in Aquatic and Terrestrial Systems
The environmental fate of synthetic glucocorticoids like mometasone furoate is a subject of growing interest due to their potential impact on aquatic and terrestrial ecosystems. innovations-report.compku.edu.cnmdpi.com These compounds can enter the environment through various pathways, including effluents from wastewater treatment plants and runoff from agricultural areas where livestock manure is used. mdpi.com Studies have shown that while wastewater treatment processes can remove a portion of these compounds, they are not entirely effective, leading to their release into surface waters. mdpi.com
The degradation of mometasone furoate in aqueous systems is significantly influenced by pH. It is relatively stable in acidic conditions (pH < 4) but degrades into four main products at higher pH levels. nih.gov This degradation follows pseudo-first-order kinetics and is catalyzed by hydroxide ions. nih.gov The stability of mometasone furoate is also affected by ionic strength and buffer concentrations, with higher levels of each showing a stabilizing effect. nih.gov
Sunlight plays a crucial role in the breakdown of chemical compounds in the environment. innovations-report.com Photodegradation, or the breakdown of compounds by light, is a key process for many pharmaceuticals in aquatic environments. researchgate.net For glucocorticoids, studies have shown that they are susceptible to photodegradation under simulated outdoor conditions. nih.gov However, this process can be complex. In some cases, the chemical compounds may not fully disappear in daylight and can even regenerate at night under certain conditions. innovations-report.com This suggests that the persistence of these steroids in the environment may be longer than initially expected. innovations-report.com
The biodegradability of glucocorticoids is also highly dependent on their molecular structure. Some, like hydrocortisone and prednisolone, appear to be more susceptible to biological wastewater treatment than others. nih.gov The presence of these compounds, even at very low concentrations (in the nanogram per liter range), can have adverse effects on aquatic organisms. mdpi.com
Table 1: Factors Influencing Mometasone Furoate Degradation in Aqueous Environments
| Factor | Effect on Degradation | Notes |
| pH | Increased degradation at pH > 4 | Stable at pH < 4. nih.gov |
| Ionic Strength | Decreased degradation with increasing ionic strength | Higher ionic strength has a stabilizing effect. nih.gov |
| Buffer Concentration | Decreased degradation with increasing buffer concentration | Higher buffer concentration has a stabilizing effect. nih.gov |
| Sunlight (Photodegradation) | Induces degradation | The process can be complex, with potential for regeneration of compounds. innovations-report.comnih.gov |
Tracing Environmental Fate and Persistence of Steroid Analogs
To accurately study the environmental fate and persistence of steroid analogs like mometasone furoate, researchers often utilize isotopically labeled compounds, such as this compound. medchemexpress.com Stable isotope labeling involves incorporating heavier, non-radioactive isotopes like Carbon-13 (¹³C) and Deuterium (²H or D) into the molecule's structure. This labeling allows for the precise tracking and quantification of the compound and its transformation products in complex environmental matrices like water, soil, and sediment.
The key advantage of using stable isotope-labeled compounds is that they behave almost identically to their unlabeled counterparts in terms of their chemical and physical properties. medchemexpress.com However, their increased mass allows them to be distinguished from naturally occurring compounds using sensitive analytical techniques like mass spectrometry. medchemexpress.comnih.gov This enables researchers to trace the specific pathways of degradation and transformation without the confounding presence of endogenous steroids.
The use of isotopically labeled steroids as internal standards also improves the accuracy and sensitivity of quantitative detection methods. This is crucial for understanding the true concentrations of these potent compounds in the environment, which often exist at very low levels. mdpi.com By using compounds like this compound, scientists can gain a more complete picture of how synthetic steroids persist, transform, and accumulate in different environmental compartments. umweltbundesamt.de This knowledge is essential for assessing the potential ecological risks associated with these pharmaceuticals. innovations-report.com
Table 2: Applications of this compound in Environmental Studies
| Application | Description |
| Tracer Studies | Allows for the precise tracking of the compound through various environmental compartments (water, soil, sediment). |
| Degradation Pathway Elucidation | Helps in identifying the specific breakdown products formed during photodegradation and biodegradation. |
| Quantification | Serves as an internal standard for accurate and sensitive measurement of the parent compound and its metabolites in environmental samples. |
| Persistence Assessment | Enables the determination of the compound's half-life and overall persistence in different environmental systems. innovations-report.com |
Role in Quality Control and Reference Standard Development
Qualification of Mometasone (B142194) Furoate-13C,d6 as a Certified Reference Material
The qualification of Mometasone Furoate-13C,d6 as a Certified Reference Material (CRM) is a rigorous process that establishes its suitability for use as a calibration and quality control standard in analytical laboratories. This process involves comprehensive characterization to confirm its identity, purity, and the uncertainty associated with its certified value. researchgate.net Analytical data from techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC) are fundamental to this qualification. scribd.com For instance, a typical analysis would confirm the absence of significant impurities and verify the isotopic labeling. scribd.com
Table 1: Example Qualification Data for this compound This table is interactive. You can sort and filter the data.
| Parameter | Method | Specification | Result |
|---|---|---|---|
| Purity | HPLC | Report Value | 99.8% |
| Identity | HRMS (ESI+) | [M+H]+ requires m/z 528.1908 | Found m/z 528.1902 |
| Isotopic Purity | HRMS | No signal for d0 material | Conforms (detection limit ~0.5%) |
| Elemental Analysis | Combustion | Requires C: 61.55%, H: 4.58%, D: 2.29% | Found C: 61.54%, H: 4.68%, D: 2.34% |
Data sourced from a representative Certificate of Analysis. scribd.com
Metrological traceability is a cornerstone of a CRM's value. For this compound, traceability is established by linking its certified property value to higher-order standards, such as those provided by national metrology institutes or pharmacopoeias like the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP). researchgate.netsigmaaldrich.compharmacopoeia.com This is often achieved through a comparative approach, where the candidate material is analyzed simultaneously with an existing, recognized reference standard (e.g., USP Reference Standard) under identical conditions. researchgate.net This unbroken chain of comparisons ensures that measurements made using the CRM are consistent and comparable globally.
A comprehensive assessment of the uncertainty of measurement is crucial for understanding the level of confidence in the analytical results produced using the CRM. researchgate.net The evaluation of measurement uncertainty is a mandatory component of characterizing reference standards. researchgate.net It considers all potential sources of error in the characterization process, including those from instrumentation, methodology, and sample handling. The final certified value of the CRM is reported with an associated uncertainty value, providing a quantitative expression of the reliability of the standard.
Application in Pharmaceutical Research Quality Control
In pharmaceutical quality control, this compound is primarily used as an internal standard in chromatographic and mass spectrometric analyses. medchemexpress.com The use of a stable isotope-labeled internal standard is a preferred technique for improving the accuracy and reproducibility of quantitative methods by correcting for variations in sample preparation and instrument response. medchemexpress.com
Regulatory bodies require the detection and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products. nih.govresearchgate.net this compound is essential for the accurate quantification of process-related and degradation impurities of Mometasone Furoate, especially at trace levels. researchgate.net When used as an internal standard in methods like Liquid Chromatography-Mass Spectrometry (LC-MS), it helps to mitigate matrix effects, which can suppress or enhance the analyte signal, leading to more accurate impurity quantification. medchemexpress.com The availability of such standards is critical for validating analytical methods used for routine quality control and stability testing. nih.govresearchgate.net
Table 2: Known Impurities of Mometasone Furoate Requiring Quantification This table is interactive. You can sort and filter the data.
| Impurity Designation | Common Name/Systematic Name |
|---|---|
| Impurity B | Mometasone Furoate Impurity B |
| Impurity C | 21′-chloro-(16′α-methyl-3′,11′,20′-trioxo-pregna-1′,4′-dien-17′-yl)-furan-2-carboxylate |
| Impurity D | Mometasone Furoate Impurity D |
| Impurity F | Mometasone Furoate Impurity F |
A list of known related substances as documented in pharmacopoeias and literature. researchgate.netpharmaffiliates.com
The development and validation of analytical assays for determining the purity and content of Mometasone Furoate rely heavily on high-purity reference standards. rjptonline.org this compound, with its certified purity, serves as an ideal internal standard for validating assay performance characteristics such as accuracy, precision, and linearity according to ICH guidelines. ijpsr.info For example, in a validated HPLC method, the use of an internal standard can help demonstrate linearity, with correlation coefficients (r²) typically expected to be ≥ 0.999. rjptonline.org It also improves the precision of the method, with relative standard deviation (%RSD) values for intra-day and inter-day measurements being well within acceptable limits (e.g., <2%). rjptonline.org
Table 3: Key Parameters in Assay Validation Using an Internal Standard This table is interactive. You can sort and filter the data.
| Validation Parameter | Description | Typical Acceptance Criterion |
|---|---|---|
| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0%. ijpsr.info |
| Precision | The degree of agreement among individual test results. | %RSD < 2%. rjptonline.org |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation Coefficient (r²) ≥ 0.999. rjptonline.org |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from excipients or impurities at the analyte's retention time. semanticscholar.org |
Inter-Laboratory Comparison and Proficiency Testing Schemes for Analytical Harmonization
Certified Reference Materials like this compound are fundamental to the success of inter-laboratory comparison and proficiency testing (PT) schemes. researchgate.net These programs are designed to assess the performance of multiple laboratories and promote analytical harmonization. In a typical PT scheme, samples containing a precisely known amount of Mometasone Furoate, as determined using the CRM, are sent to participating laboratories. The participants' results are then compared to the certified value, allowing for an objective assessment of their analytical capabilities and the comparability of their measurement results. researchgate.net This process is vital for ensuring that quality control testing yields consistent and reliable results across different manufacturing sites and regulatory agencies.
Regulatory and Accreditation Considerations for Labeled Pharmaceutical Standards
The use of isotopically labeled compounds as internal standards in pharmaceutical analysis is widely accepted and often recommended by regulatory authorities such as the U.S. Food and Drug Administration (FDA). fda.govresearchgate.net The FDA's guidance on bioanalytical method validation acknowledges the utility of stable isotope-labeled internal standards in correcting for variability during sample processing and analysis. fda.gov For a labeled standard to be considered suitable, it should be of high purity and its chemical and isotopic identity must be well-characterized.
Producers of reference materials, including isotopically labeled standards, are increasingly seeking accreditation to international standards to demonstrate their competence and the quality of their products. ansi.org The most relevant standard for reference material producers is ISO 17034, "General requirements for the competence of reference material producers." ansi.orgexcedr.comaroscientific.com This standard outlines the requirements for the production, labeling, and assignment of property values to reference materials, including their stability and homogeneity. excedr.com
Accreditation to ISO 17034 provides assurance to users that the reference material has been produced according to rigorous technical and management system requirements. excedr.comaroscientific.com This includes having a quality management system in place, ensuring the metrological traceability of the certified values, and providing a comprehensive certificate of analysis. wikipedia.org
The following table outlines the key considerations for the production and certification of a labeled pharmaceutical standard like this compound under the ISO 17034 framework.
| Consideration | ISO 17034 Requirement |
| Production Planning | Documented procedures for the synthesis, purification, and handling of the material. |
| Characterization | Use of validated analytical methods to confirm identity, purity (chemical and isotopic), and other relevant properties. |
| Homogeneity Assessment | Statistical analysis to ensure that the property values are consistent across all units of the reference material. |
| Stability Assessment | Studies to determine the stability of the reference material under specified storage and transport conditions. |
| Assignment of Property Values | A metrologically valid procedure for assigning the certified value and its associated uncertainty. |
| Certificate of Analysis | A comprehensive document that includes the certified value, uncertainty, statement of metrological traceability, and instructions for use. |
By adhering to these regulatory and accreditation standards, manufacturers of this compound can provide a high-quality certified reference material that meets the stringent requirements of the pharmaceutical industry, thereby fostering confidence in the analytical data generated using this essential tool.
Emerging Research Avenues and Future Directions for Isotopic Labeling
Advancements in Isotopic Labeling Synthesis Technologies
Recent breakthroughs in synthetic chemistry are providing more efficient and selective methods for introducing isotopic labels into intricate molecules. These technologies are crucial for producing high-quality labeled standards like Mometasone (B142194) Furoate-13C,d6, which are indispensable for modern bioanalytical studies.
Biocatalysis has emerged as a powerful tool for the selective modification of steroid scaffolds. rsc.orgnih.gov Enzymes offer unparalleled regio- and stereoselectivity, which is often difficult to achieve through traditional chemical synthesis. rsc.org This high degree of selectivity is particularly advantageous for introducing isotopes at specific positions within a complex molecule like Mometasone Furoate.
Enzymatic reactions, such as those catalyzed by transaminases, can be used to create chiral amines with isotopic labels. rsc.org This method has proven effective for both deuterium (B1214612) and tritium (B154650) labeling of various ketone substrates, suggesting its potential applicability to the synthesis of isotopically labeled corticosteroids. rsc.org The integration of biocatalysis with isotope chemistry facilitates the synthesis of complex labeled molecules, including peptides and bioconjugates, under mild conditions, which helps to preserve the integrity of the molecule. chemicalsknowledgehub.com
Researchers are actively exploring and engineering enzymes like P450 monooxygenases for site- and stereoselective C-H hydroxylation, a common transformation in steroid metabolism. nih.gov This approach could be adapted to introduce isotopic labels at metabolically relevant positions.
Table 1: Comparison of Labeling Approaches
| Feature | Chemical Synthesis | Enzymatic Labeling |
|---|---|---|
| Selectivity | Often requires protecting groups, leading to multi-step syntheses. | High regio- and stereoselectivity, often in a single step. rsc.org |
| Reaction Conditions | Can involve harsh reagents and conditions. | Typically mild, aqueous conditions, preserving molecular integrity. chemicalsknowledgehub.com |
| Scalability | Well-established for large-scale production. | Can be challenging, but advancements are being made. nih.gov |
| Environmental Impact | May generate significant chemical waste. | Generally considered a "greener" chemistry approach. |
Flow chemistry has gained significant traction as a method to improve the efficiency, safety, and scalability of chemical reactions, including isotopic labeling. x-chemrx.comresearchgate.net This technology involves performing reactions in a continuous stream rather than in a traditional batch reactor, offering precise control over reaction parameters such as temperature, pressure, and reaction time. x-chemrx.comresearchgate.net
For isotopic labeling, flow chemistry allows for the use of gaseous reagents like deuterium or carbon-13 labeled carbon dioxide in a more contained and efficient manner. x-chemrx.com The enhanced mixing and heat transfer in flow reactors can lead to higher yields and shorter reaction times compared to batch processes. x-chemrx.com This approach is particularly beneficial for late-stage isotopic labeling, where the expensive isotopically enriched starting materials are introduced at the final steps of a synthesis. x-chemrx.com The scalability of flow chemistry makes it an attractive option for the production of isotopically labeled standards like Mometasone Furoate-13C,d6 in the quantities required for large-scale research studies.
Chemo-enzymatic synthesis combines the advantages of both chemical and biocatalytic methods to create highly efficient and selective synthetic routes. nih.govnih.gov This hybrid approach is particularly well-suited for the synthesis of complex, polyfunctional molecules like steroids. nih.gov For instance, an enzymatic reaction can be used to introduce a functional group at a specific position with high stereoselectivity, which can then be further modified using traditional chemical methods.
This strategy has been successfully employed in the synthesis of various steroid derivatives, demonstrating its potential for the targeted isotopic labeling of Mometasone Furoate. nih.govnih.gov By strategically combining enzymatic and chemical steps, it is possible to introduce isotopic labels at multiple, specific sites within the molecule, creating highly valuable standards for detailed metabolic studies.
High-Throughput Screening Methodologies Utilizing Labeled Standards
The development of high-throughput screening (HTS) assays has revolutionized drug discovery and development by enabling the rapid testing of large numbers of compounds. youtube.comutsouthwestern.edustanford.edu Isotope-labeled standards, such as this compound, are critical components of these assays, providing the necessary accuracy and precision for quantitative analysis.
The trend towards miniaturization in bioanalytical assays offers several advantages, including reduced consumption of samples and reagents, lower costs, and faster analysis times. nih.govresearchgate.net Techniques like lab-on-a-valve (LOV) systems are being developed to facilitate miniature analytical operations. nih.govresearchgate.net These miniaturized systems are being applied to various biological samples in non-human systems, such as measuring corticosteroids in saliva, feces, urine, hair, and milk of animals to assess stress responses. lubio.chcdnsciencepub.com The use of highly sensitive analytical techniques like mass spectrometry in conjunction with isotopically labeled internal standards is essential for obtaining reliable quantitative data from these small sample volumes.
Automation is a key element of high-throughput screening, and significant advancements have been made in automating sample preparation and analysis. palsystem.comlabmanager.com Robotic systems can perform tasks such as liquid handling, extraction, and derivatization with high precision and reproducibility, minimizing human error. palsystem.com The use of automated sample preparation workstations, such as those employing solid-phase extraction (SPE) in a 96-well plate format, allows for the parallel processing of a large number of samples. mdpi.com
When combined with sensitive analytical techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and isotopically labeled internal standards, these automated platforms provide a powerful tool for large-scale studies. mdpi.com This high-throughput approach is invaluable for a comprehensive understanding of the metabolic fate of drugs like Mometasone Furoate in various biological systems.
Table 2: Compound Names
| Compound Name |
|---|
| Mometasone Furoate |
Integration with Multi-Omics Approaches (e.g., Metabolomics, Lipidomics)
The use of isotopically labeled compounds like this compound is foundational to advanced research in systems biology, particularly within multi-omics frameworks. nih.gov By integrating data from metabolomics studies with other omics domains such as proteomics and transcriptomics, a more comprehensive understanding of the biological impact of Mometasone Furoate can be achieved. nih.gov Stable isotope labels serve as precise tools to track the fate of the parent compound and its metabolic products. medchemexpress.com This allows researchers to distinguish between drug-derived metabolites and the endogenous metabolome, reducing the risk of false positives and enhancing the accuracy of metabolic pathway reconstruction. medchemexpress.com Utilizing metabolomic data as the initial stage in a multi-staged, data-integrated multi-omics (MS-DIMO) analysis can effectively narrow the scope of investigation, identifying key biomarkers and system-level effects that can guide subsequent genomic or proteomic inquiries. nih.gov
Quantitative Metabolite Profiling and Identification
This compound is an ideal internal standard for quantitative metabolite profiling using mass spectrometry. medchemexpress.com Its utility lies in its ability to mimic the chemical behavior of the unlabeled compound while being distinguishable by its mass, which corrects for variations during sample preparation and analysis, thereby improving accuracy and reproducibility. medchemexpress.com Research on the metabolism of Mometasone Furoate in in vitro systems, such as rat and human liver S9 fractions, has identified at least five distinct metabolites, designated MET1 through MET5. doi.orgresearchgate.netnih.gov
In these studies, significant quantitative differences were observed between species. doi.orgnih.gov For instance, the most polar metabolite, MET1, was the predominant metabolite in rat liver fractions. researchgate.netnih.gov In human liver fractions, however, MET1 and MET2 were formed in roughly equal measure. researchgate.netnih.gov The use of this compound in similar future studies would enable precise quantification of these and other potential metabolites, providing more accurate data on species-specific metabolic pathways. This is crucial for stable isotope analytical metabolomics (SIRM), which helps in studying cellular metabolic networks and identifying key regulatory nodes. medchemexpress.com
Table 1: Known Metabolites of Mometasone Furoate in in vitro Liver S9 Fractions
| Metabolite ID | Relative Polarity | Relative Abundance (Rat Liver) | Relative Abundance (Human Liver) | Glucocorticoid Receptor Binding Affinity (Relative to Mometasone Furoate) |
| Mometasone Furoate | Low | Parent Compound | Parent Compound | High (RBA 2900) |
| MET1 | High | Major | Co-Major | Not Appreciable |
| MET2 | - | - | Co-Major | Appreciable (RBA 700) |
| MET3 | - | - | - | Not Appreciable |
| MET4 | - | - | - | Not Appreciable |
| MET5 | - | - | - | Not Appreciable |
Data sourced from studies on unlabeled Mometasone Furoate. doi.orgresearchgate.netnih.gov RBA = Relative Binding Affinity.
Flux Analysis in Cellular Systems (in vitro, non-human)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. mdpi.com 13C-Metabolic Flux Analysis (13C-MFA), in particular, uses substrates labeled with 13C to trace their path through cellular pathways, providing a detailed snapshot of cellular metabolism. mdpi.comresearchgate.net
While typically used to trace central carbon metabolism with substrates like glucose or glutamine, the principles of MFA can be adapted to study the metabolic fate of a drug. By introducing this compound to in vitro cellular systems (e.g., primary hepatocytes from non-human species), researchers can trace the labeled carbon and deuterium atoms as they are incorporated into downstream metabolites. medchemexpress.com This allows for the precise quantification of the rates of formation for metabolites like MET1 and MET2, revealing the primary and secondary pathways of drug metabolism under various conditions. nih.gov This approach provides a dynamic view of how cells process Mometasone Furoate, moving beyond simple metabolite identification to a quantitative understanding of the metabolic network's response to the compound. medchemexpress.com
Development of Novel Analytical Techniques for Labeled Compounds
The increasing complexity of metabolomics research necessitates the development of more sophisticated analytical techniques to analyze isotopically labeled compounds and their metabolites. Advanced separation and detection methods are crucial for resolving complex biological mixtures and providing deeper structural insights.
Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Separation and Structural Insights
Ion Mobility-Mass Spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. nih.gov This provides an additional dimension of separation beyond liquid chromatography and mass-to-charge ratio, making it particularly powerful for distinguishing between isomeric and isobaric compounds—molecules with the same mass but different structures. nih.gov
In the context of Mometasone Furoate metabolism, different enzymatic reactions (e.g., hydroxylation at different positions) could produce multiple isomers of a given metabolite, which would be indistinguishable by mass spectrometry alone. IM-MS offers a potential solution to resolve and characterize such isomers. By combining IM-MS with the use of this compound as an internal standard, researchers could confidently identify and quantify isomeric drug metabolites, providing a more complete picture of the metabolic profile. nih.gov
Hyphenated Techniques (e.g., Capillary Electrophoresis-MS, Supercritical Fluid Chromatography-MS)
Hyphenated techniques, which couple a separation method with mass spectrometry, are central to modern analytical chemistry.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is highly effective for analyzing polar and charged metabolites. nih.gov Given that the primary metabolite of Mometasone Furoate, MET1, is described as being the most polar, CE-MS represents a promising analytical strategy. nih.gov Its separation mechanism, based on electrophoretic mobility, is orthogonal to reversed-phase liquid chromatography, potentially revealing metabolites that are poorly retained or resolved by traditional LC-MS methods. nih.gov
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com SFC is well-suited for the analysis of a wide range of compounds, including both non-polar and polar molecules, and often provides higher efficiency and faster analysis times compared to HPLC. researchgate.net The technique has already been successfully developed for the quantitative analysis of Mometasone Furoate and its trace-level impurities. researchgate.net The use of this compound as an internal standard in an SFC-MS method would ensure high precision in pharmacokinetic and metabolism studies, offering a high-throughput and environmentally friendly alternative to conventional LC-MS. mdpi.com
Table 2: Comparison of Advanced Hyphenated Analytical Techniques
| Technique | Principle of Separation | Primary Application for Mometasone Furoate Analysis | Advantages |
| IM-MS | Ion size, shape, and charge in gas phase | Separation of isomeric and isobaric metabolites | Provides an additional dimension of separation for structural insight. nih.govnih.gov |
| CE-MS | Electrophoretic mobility in a capillary | Analysis of highly polar and charged metabolites (e.g., MET1). nih.gov | Orthogonal selectivity to LC; ideal for small, charged molecules. nih.gov |
| SFC-MS | Partitioning between stationary phase and supercritical fluid mobile phase | High-throughput quantitative analysis of parent drug and a range of metabolites. researchgate.net | Fast analysis times, reduced organic solvent consumption, high efficiency. mdpi.comresearchgate.net |
Computational Chemistry and Modeling of Isotope Effects
Computational chemistry provides powerful tools for understanding and predicting chemical phenomena, including the kinetic isotope effect (KIE). The KIE is a change in the rate of a chemical reaction when an atom in one of the reactants is replaced with one of its heavier isotopes. The incorporation of 13C and deuterium in this compound can subtly affect the kinetics of its metabolic breakdown. medchemexpress.com
By using quantum mechanical calculations, it is possible to model the transition states of the enzymatic reactions involved in Mometasone Furoate metabolism. These models can predict the theoretical KIEs for specific metabolic steps. nih.gov Comparing these computationally predicted KIEs with experimentally measured values can provide profound insights into the reaction mechanisms. For instance, a significant KIE associated with a specific C-H bond cleavage would provide strong evidence that this step is rate-limiting in the metabolic cascade. This information is invaluable for understanding how the drug is processed at a molecular level and can guide the design of future drug analogs with altered metabolic profiles. nih.gov
Quantum Mechanical Calculations of Kinetic and Thermodynamic Isotope Effects
Isotopic substitution does not alter the chemical properties of a molecule, but the difference in mass between isotopes can influence the rates of chemical reactions and the position of equilibrium. nih.goviupac.org These phenomena, known as kinetic isotope effects (KIEs) and thermodynamic isotope effects, respectively, can be computationally modeled using quantum mechanical (QM) calculations to predict and rationalize the behavior of isotopically labeled drugs like this compound.
A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. nih.govlibretexts.org For this compound, this could be particularly relevant in metabolic pathways where C-H bond cleavage is a critical step. QM calculations can model the potential energy surface of a reaction and determine the vibrational frequencies of the molecule in its ground state and at the transition state. princeton.edu The zero-point energy (ZPE), the lowest possible energy that a quantum mechanical system may have, is lower for a heavier isotope. This difference in ZPE between the isotopologues (e.g., ¹²C vs. ¹³C and ¹H vs. ²H) at the ground and transition states is a major contributor to the KIE. nih.gov
For instance, in a hypothetical cytochrome P450-mediated oxidation of Mometasone Furoate, QM calculations could predict the KIE for the abstraction of a hydrogen atom versus a deuterium atom. A significant primary KIE (kH/kD > 1) would provide strong evidence for C-H bond cleavage being the rate-limiting step.
| Parameter | Mometasone Furoate (Unlabeled) | Mometasone Furoate-d6 | Predicted kH/kD |
| Zero-Point Energy (Ground State) | Higher | Lower | |
| Zero-Point Energy (Transition State) | Higher | Lower | |
| Activation Energy | Lower | Higher | 7.2 |
| This table presents hypothetical data from a quantum mechanical calculation of a primary kinetic isotope effect for a C-H bond cleavage reaction in the metabolism of Mometasone Furoate. |
Thermodynamic isotope effects, or equilibrium isotope effects (EIEs), refer to the influence of isotopic substitution on chemical equilibria. iupac.org These effects are generally smaller than KIEs but can provide valuable information about the structure and bonding in a molecule. QM calculations can be employed to compute the partition functions of the isotopically substituted and unsubstituted molecules, which in turn allows for the prediction of the EIE. For this compound, this could be applied to study its binding affinity to the glucocorticoid receptor. While the effect is expected to be small, precise calculations could reveal subtle differences in binding energies.
| Isotopic Substitution | Calculated Change in Binding Free Energy (kcal/mol) | Predicted Equilibrium Isotope Effect (Keq_light / Keq_heavy) |
| ¹³C Substitution | -0.005 | 1.008 |
| d6 Substitution | -0.02 | 1.034 |
| This table illustrates hypothetical results from quantum mechanical calculations of the thermodynamic isotope effect on the binding of Mometasone Furoate to its receptor. |
Molecular Dynamics Simulations for Understanding Labeled Compound Behavior
Molecular dynamics (MD) simulations have become an indispensable tool in drug discovery and development, providing a dynamic and atomistic view of molecular interactions. mdpi.comnih.gov For isotopically labeled compounds like this compound, MD simulations offer a powerful approach to understand how subtle changes in mass distribution can influence the compound's behavior in complex biological environments. researchgate.net
One of the key applications of MD simulations in this context is to explore the conformational landscape of the drug molecule. While isotopic substitution does not change the equilibrium geometry, it can affect the vibrational modes and, consequently, the dynamic sampling of different conformations. MD simulations can track the trajectory of each atom over time, providing insights into the flexibility and internal motions of this compound compared to its unlabeled counterpart. researchgate.net
Furthermore, MD simulations can be used to study the interactions of this compound with its biological targets, such as the glucocorticoid receptor. nih.gov By simulating the drug-receptor complex, researchers can analyze the stability of the binding pose, the network of hydrogen bonds, and other non-covalent interactions. nih.gov These simulations can help to determine if the isotopic labeling introduces any significant perturbations to the binding mode or the residence time of the drug in the binding pocket.
Another important application is the study of how the labeled compound interacts with cell membranes. MD simulations can model the insertion and permeation of this compound across a lipid bilayer, providing valuable information about its passive diffusion and bioavailability. The increased mass due to isotopic labeling could subtly influence the diffusion coefficient, a parameter that can be quantified from MD simulation trajectories.
| Simulation Parameter | Mometasone Furoate (Unlabeled) | This compound |
| Average Root Mean Square Deviation (RMSD) of Drug in Binding Pocket (Å) | 1.2 | 1.1 |
| Number of Hydrogen Bonds with Receptor | 4 | 4 |
| Calculated Diffusion Coefficient across Lipid Bilayer (cm²/s) | 1.5 x 10⁻⁶ | 1.45 x 10⁻⁶ |
| This table provides hypothetical data from molecular dynamics simulations comparing the behavior of unlabeled and isotopically labeled Mometasone Furoate. |
Q & A
Q. How are degradation pathways elucidated for this compound under photolytic stress?
- Methodological Answer : Forced degradation under ICH Q1B guidelines (1.2 million lux-hours) identifies photolytic byproducts. LC-QTOF-MS/MS with collision-induced dissociation (CID) fragments the parent ion (m/z 521 → 355, 337) to map degradation pathways. Deuterium labeling confirms retention of isotopic integrity in primary degradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
